molecular formula C6H10N2O B6229793 3-aminooxane-3-carbonitrile CAS No. 209112-18-5

3-aminooxane-3-carbonitrile

Cat. No.: B6229793
CAS No.: 209112-18-5
M. Wt: 126.2
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Description

3-aminooxane-3-carbonitrile is an organic compound with the molecular formula C6H10N2O. . This compound is characterized by the presence of an amino group, an oxane ring, and a nitrile group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-aminooxane-3-carbonitrile typically involves the reaction of oxane derivatives with cyanide sources under specific conditions. One common method is the reaction of 3-chlorotetrahydro-2H-pyran with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-aminooxane-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-aminooxane-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-aminooxane-3-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-aminooxane-3-carbonitrile is unique due to its combination of an amino group, oxane ring, and nitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

209112-18-5

Molecular Formula

C6H10N2O

Molecular Weight

126.2

Purity

95

Origin of Product

United States

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